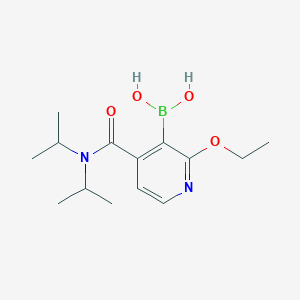
(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid
Cat. No. B3026809
Key on ui cas rn:
1131735-94-8
M. Wt: 294.16
InChI Key: ANZPBKCEGYLFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08349865B2
Procedure details


To a solution of N,N,N′,N′-tetramethylethylenediamine (7.46 ml, 49.4 mmol) in THF (105 ml) at −78° C., sec-butyl lithium (35.3 ml, 49.4 mmol, 1.4 M in cyclohexane) was added. 2-Ethoxy-N,N-diisopropylisonicotinamide (8.25 g, 33.0 mmol) in THF (10 mL) was added slowly over 5 min. After 15 min, trimethyl borate (11.23 ml, 101 mmol) was added and after an additional 30 min, the mixture was allowed to warm to 0° C. To this mixture, aqueous ammonium chloride (saturated, 35 mL) and hydrochloric acid (1 M, 140 mL) were added. The reaction mixture was then allowed to warm to room temperature. After 1 h, the aqueous layer was extracted with CH2Cl2 (140 mL). The organic extract was then washed with aqueous sodium hydroxide (1M, 2×120 mL). The combined aqueous extracts were washed with CH2Cl2 (100 mL), acidified with hydrochloric acid (12 M), and extracted with CH2Cl2 (2×120 mL). The combined organic extracts were washed with brine (100 mL), dried over sodium sulfate, and concentrated under reduced pressure to afford the title compound as a white solid.



Name
2-Ethoxy-N,N-diisopropylisonicotinamide
Quantity
8.25 g
Type
reactant
Reaction Step Two





Name
Identifiers


|
REACTION_CXSMILES
|
CN(C)CCN(C)C.C([Li])(CC)C.[CH2:14]([O:16][C:17]1[CH:18]=[C:19]([CH:29]=[CH:30][N:31]=1)[C:20]([N:22]([CH:26]([CH3:28])[CH3:27])[CH:23]([CH3:25])[CH3:24])=[O:21])[CH3:15].[B:32](OC)([O:35]C)[O:33]C.[Cl-].[NH4+].Cl>C1COCC1>[CH:23]([N:22]([CH:26]([CH3:28])[CH3:27])[C:20]([C:19]1[CH:29]=[CH:30][N:31]=[C:17]([O:16][CH2:14][CH3:15])[C:18]=1[B:32]([OH:35])[OH:33])=[O:21])([CH3:25])[CH3:24] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.46 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCN(C)C)C
|
|
Name
|
|
|
Quantity
|
35.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(CC)[Li]
|
|
Name
|
|
|
Quantity
|
105 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
2-Ethoxy-N,N-diisopropylisonicotinamide
|
|
Quantity
|
8.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=1C=C(C(=O)N(C(C)C)C(C)C)C=CN1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
11.23 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OC)(OC)OC
|
Step Four
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 1 h
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with CH2Cl2 (140 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was then washed with aqueous sodium hydroxide (1M, 2×120 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined aqueous extracts were washed with CH2Cl2 (100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2 (2×120 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with brine (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)N(C(=O)C1=C(C(=NC=C1)OCC)B(O)O)C(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
